Cas no 159306-35-1 (4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid)

4-(Dimethylcarbamoyl)-2-methylphenylboronic acid is a boronic acid derivative featuring a dimethylcarbamoyl substituent at the para position and a methyl group at the ortho position relative to the boronic acid functionality. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its sterically hindered structure enhances selectivity and stability under reaction conditions. The electron-withdrawing dimethylcarbamoyl group can influence the reactivity of the boronic acid, making it a valuable intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals. Its crystalline form ensures consistent purity and handling, while its stability under ambient conditions simplifies storage and use in synthetic applications.
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid structure
159306-35-1 structure
Product Name:4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid
CAS No:159306-35-1
MF:C10H14BNO3
MW:207.034062862396
MDL:MFCD27977108
CID:2083719
PubChem ID:86222881
Update Time:2025-06-08

4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid
    • DB-228888
    • 159306-35-1
    • CS-0447488
    • AC4568
    • Boronic acid, [4-[(dimethylamino)carbonyl]-2-methylphenyl]- (9CI)
    • SY028973
    • MFCD27977108
    • AKOS027256890
    • [4-(dimethylcarbamoyl)-2-methylphenyl]boronic acid
    • SB77556
    • (4-(Dimethylcarbamoyl)-2-methylphenyl)boronic acid
    • 4-(Dimethylcarbamoyl)-2-methylphenylboronicAcid
    • MDL: MFCD27977108
    • Inchi: 1S/C10H14BNO3/c1-7-6-8(10(13)12(2)3)4-5-9(7)11(14)15/h4-6,14-15H,1-3H3
    • InChI Key: WJHRWLGLPHMHMC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(B(O)O)=C(C)C=1)N(C)C

Computed Properties

  • Exact Mass: 207.1066735Da
  • Monoisotopic Mass: 207.1066735Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.8Ų

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4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:159306-35-1)4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid
Order Number:A906551
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:24
Price ($):209.0/731.0
Email:sales@amadischem.com

Additional information on 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid

Introduction to 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid (CAS No. 159306-35-1)

4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. With the CAS number 159306-35-1, this compound is recognized for its unique structural properties and potential applications in various chemical syntheses. The presence of both a dimethylcarbamoyl group and a boronic acid moiety makes it a versatile intermediate, particularly in the development of advanced materials and drug candidates.

The dimethylcarbamoyl moiety, characterized by its amide-like structure, contributes to the compound's reactivity and functionality in organic transformations. This group is often utilized in the synthesis of bioactive molecules due to its ability to participate in nucleophilic substitution reactions, cross-coupling reactions, and other key chemical processes. On the other hand, the boronic acid component is well-known for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. These reactions are pivotal in constructing complex molecular architectures, including those found in pharmaceuticals and polymers.

In recent years, research has highlighted the importance of boronic acid derivatives in medicinal chemistry. The ability of boronic acids to form stable complexes with various metals has opened up new avenues for drug design and development. For instance, boron-containing compounds have shown promise in the treatment of diseases such as cancer and inflammatory disorders. The 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid is being explored as a potential building block for novel therapeutic agents due to its structural features that can be modified to target specific biological pathways.

The pharmaceutical industry has been particularly interested in boronic acids due to their favorable pharmacokinetic properties. Boronate esters, which are closely related to boronic acids, have been used in drugs like pamidronate and etidronate for treating bone-related disorders. The incorporation of a dimethylcarbamoyl group into boronic acid derivatives can enhance their stability and bioavailability, making them more suitable for clinical applications. This has spurred interest in synthesizing new analogs of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid to optimize their therapeutic potential.

From a materials science perspective, this compound also exhibits intriguing properties that make it valuable for developing advanced materials. Boronic acids are known for their ability to form coordination complexes with metals, leading to the creation of metal-organic frameworks (MOFs) and other functional materials. The presence of both the dimethylcarbamoyl and boronic acid groups allows for fine-tuning of these interactions, enabling the design of materials with specific functionalities such as catalysis, sensing, and separation technologies.

Recent studies have demonstrated the utility of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid in catalytic systems. For example, it has been employed as a ligand in transition metal-catalyzed reactions, where its steric and electronic properties facilitate high yields and selectivity. Such findings underscore its importance as a tool in synthetic chemistry and highlight its potential for industrial applications. The compound's role as a precursor in these reactions underscores its versatility and broad utility across multiple scientific disciplines.

The synthesis of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid itself is an area of active research. Chemists have developed various methodologies to access this compound efficiently while maintaining high purity standards. These synthetic routes often involve multi-step processes that require careful optimization to ensure reproducibility and scalability. Advances in synthetic techniques have made it possible to produce this compound on larger scales, which is crucial for both academic research and industrial applications.

In conclusion, 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid (CAS No. 159306-35-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate in organic synthesis, particularly in cross-coupling reactions and the development of novel therapeutics. As research continues to uncover new applications for boronic acid derivatives, compounds like this one are likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:159306-35-1)4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid
A906551
Purity:99%/99%
Quantity:1g/5g
Price ($):209.0/731.0
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